GID4 Ligand 2

Targeted protein degradation PROTAC development E3 ligase recruitment

Address the challenge of underexplored E3 ligase systems for PROTAC development. GID4 Ligand 2 (CAS 3031442-90-4) is a validated GID4 binder for the CTLH E3 ligase complex. - Enables GID4-based PROTAC synthesis with a Kd of 17 μM for optimal ternary complex cooperativity. - Provides atomic-level binding data via co-crystal structure (PDB: 7U3G) for rational linker attachment. - Supplied with ≥98% purity and stable at ambient shipping conditions.

Molecular Formula C15H16N2
Molecular Weight 224.30 g/mol
Cat. No. B12406763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGID4 Ligand 2
Molecular FormulaC15H16N2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C(=CC=C2)N)C3=CC=CC=C3
InChIInChI=1S/C15H16N2/c16-14-8-4-7-13-12(14)9-10-17-15(13)11-5-2-1-3-6-11/h1-8,15,17H,9-10,16H2
InChIKeySJAZZYOCOXNSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and GID4 Binding Profile


1-Phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine (CAS: 3031442-90-4) is a 5-amino-substituted 1-phenyltetrahydroisoquinoline derivative with the molecular formula C15H16N2 and molecular weight 224.30 g/mol . The compound is formally designated as GID4 Ligand 2 (compound 67) and functions as a selective binder of the Glucose-Induced Degradation 4 (GID4) protein, a substrate receptor subunit of the CTLH E3 ubiquitin ligase complex [1]. The (1R)-enantiomer of this compound has been co-crystallized with human GID4, with the X-ray structure deposited in the Protein Data Bank under accession code 7U3G at 2.244 Å resolution [2].

Differentiation from Generic THIQ Analogs


Tetrahydroisoquinoline (THIQ) derivatives constitute a pharmacologically promiscuous scaffold class with reported activities spanning dopamine receptors, NMDA receptors, sigma receptors, monoamine oxidases, and various GPCRs [1]. Within this broad chemical space, the specific substitution pattern critically determines target engagement and functional selectivity. The 5-amino substituent on the isoquinoline core of 1-phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine confers a distinct hydrogen-bonding pharmacophore that enables specific recognition of the GID4 binding pocket, as validated by X-ray co-crystallography [2]. In contrast, unsubstituted 1-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits affinity for D1 dopamine receptors and NMDA channel sites but shows no measurable GID4 binding [3]. The stereochemical configuration further compounds this specificity: (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine is the active GID4-binding enantiomer, whereas the (S)-enantiomer of the unsubstituted analog serves as an intermediate for the muscarinic M3 antagonist solifenacin [4]. Generic substitution across this compound class without rigorous consideration of substitution pattern and stereochemistry would yield fundamentally different pharmacological profiles.

Quantitative Differentiation Evidence


GID4 Binding Affinity Comparison

1-Phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine (compound 67) binds selectively to the GID4 subunit of the CTLH E3 ubiquitin ligase complex with an IC50 of 18.9 μM and a Kd of 17 μM, as determined by competitive fluorescence polarization and validated by X-ray co-crystallography . In direct comparison, an alternative fragment-derived GID4 binder (compound 66) exhibited weaker affinity with a Kd of 110 μM, representing a 6.5-fold lower binding potency [1]. The highest-affinity binder identified from a parallel DNA-encoded library (DEL) screen (compound 88) achieved a Kd of 5.6 μM, approximately 3-fold more potent than compound 67, though this compound differs structurally and may present distinct physicochemical and synthetic accessibility profiles [2].

Targeted protein degradation PROTAC development E3 ligase recruitment CTLH complex

D1 Receptor Affinity Ranking of THIQ Regioisomers

In competitive radioligand binding assays using rat striatal membranes, the 1-phenyltetrahydroisoquinoline scaffold exhibits intermediate D1 dopamine receptor affinity among structurally related regioisomers. The affinity ranking at D1 binding sites ([3H]SCH23390 competition) is: SCH23390 (highest) > 1-phenyl > 1-benzyl > 4-phenyl (lowest) [1]. The 1-phenyl substitution confers measurable D1 antagonist activity, whereas the 4-phenyl regioisomer shows negligible D1 binding. This ranking correlates strongly with the ability to antagonize dopamine-stimulated adenylate cyclase (r = 0.98) [2]. Notably, the tertiary N-methyl-1-phenyltetrahydroisoquinoline demonstrates enhanced potency compared to the secondary amine analog across all assays, and resolution studies reveal the (S)-enantiomer as the active configuration for D1 antagonism, contrasting with the (R)-configuration required for SCH23390 activity [3].

Dopamine receptor pharmacology D1 antagonist development CNS drug discovery SCH23390 analogs

NMDA Channel Blocker: No PCP Substitution

In a rat drug discrimination paradigm assessing phencyclidine (PCP)-like subjective effects of NMDA channel blockers, 1-phenyl-1,2,3,4-tetrahydroisoquinoline failed to produce PCP-appropriate responding, in stark contrast to its N-methylated derivative FR115427 ((+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline), which fully substituted for PCP in a dose-dependent manner [1]. The high-affinity NMDA channel blockers PD 138289, PD 137889, and FR115427 all produced complete PCP substitution, whereas compounds with lower channel site affinity and/or higher affinity for non-NMDA CNS sites—including 1-phenyl-1,2,3,4-tetrahydroisoquinoline—failed to substitute [2]. The N-methyl group in FR115427 is essential for high-affinity NMDA channel binding (Kd = 45.4 ± 3.9 nM for [3H]FR115427 in rat cortical membranes) and for producing PCP-like discriminative stimulus effects [3].

NMDA receptor pharmacology PCP discrimination CNS safety profiling Channel blocker selectivity

D1 Affinity Modulation by Substituent Pattern

Structure-activity relationship studies on 1-phenyltetrahydroisoquinolines reveal that D1 dopamine receptor binding affinity is exquisitely sensitive to the aromatic substitution pattern on the isoquinoline core. The 6-bromo-1-phenyltetrahydroisoquinoline analog exhibits D1 binding affinity comparable to the previously reported 6-chloro analog, whereas the 6,7-dihydroxy analog shows significantly reduced D1 affinity [1]. Neither 6-monohydroxy- nor 7-monohydroxy-1-phenyltetrahydroisoquinolines demonstrate significant D1 receptor affinity [2]. These substituent effects parallel those observed in the 1-phenyltetrahydrobenzazepine series (e.g., SCH23390), validating a conserved D1 antagonist pharmacophore across ring-contracted scaffolds [3]. The 5-amino substitution present in the target compound 1-phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine has not been systematically evaluated in published D1 SAR studies, but the established pharmacophore model predicts that electron-donating amino substituents at the 5-position would modulate receptor interactions differently than 6-halo or 7-hydroxy modifications.

D1 dopamine antagonist SAR Medicinal chemistry Structure-activity relationship Receptor pharmacophore modeling

Application Scenarios


PROTAC Development via GID4 Recruitment

The compound serves as a GID4-binding warhead for the design of PROTAC (PROteolysis TArgeting Chimera) degraders targeting the CTLH E3 ubiquitin ligase complex. The co-crystal structure (PDB 7U3G) provides atomic-level binding mode information essential for rational linker attachment point selection and ternary complex modeling [1]. With a Kd of 17 μM, this ligand offers moderate affinity suitable for optimizing ternary complex cooperativity—excessively high E3 ligase affinity can paradoxically impair degradation efficiency by saturating binary complex formation. Researchers can conjugate this GID4 binder via the 5-amino group or tetrahydroisoquinoline nitrogen to a target-protein ligand using established linker chemistries, leveraging the validated binding pose to minimize steric clashes in the final PROTAC construct [2].

D1 Receptor Pharmacophore Studies

For investigators characterizing the D1 dopamine receptor antagonist pharmacophore, the 1-phenyltetrahydroisoquinoline scaffold provides a ring-contracted analog of the prototypical benzazepine D1 antagonist SCH23390, enabling systematic evaluation of scaffold flexibility effects on receptor recognition [3]. The established rank order of D1 affinity (SCH23390 > 1-phenyl > 1-benzyl > 4-phenyl) provides a quantitative framework for interpreting new analog data, while the inverted D2 selectivity ranking (1-benzyl > 4-phenyl > SCH23390 > 1-phenyl) demonstrates the regioisomer-dependent modulation of receptor subtype selectivity [4]. The 5-amino substitution offers an unexplored vector for introducing additional pharmacophore elements while maintaining the 1-phenyl D1-active scaffold.

NMDA Channel Blocker Behavioral Liability Studies

The documented failure of 1-phenyl-1,2,3,4-tetrahydroisoquinoline to produce PCP-like discriminative stimulus effects, in contrast to the N-methylated derivative FR115427, establishes this scaffold as a tool for dissecting the structural determinants of NMDA channel blocker psychotomimetic liability [5]. Researchers can employ the 5-amino substituted analog to investigate whether amino group introduction at position 5 further modulates NMDA receptor interactions while maintaining the favorable behavioral profile observed with the unsubstituted parent compound. The availability of both the target compound and FR115427 (or related N-alkylated analogs) enables controlled comparative studies of NMDA channel pharmacology and in vivo behavioral outcomes [6].

CTLH E3 Ligase Functional Studies & Probe Development

The CTLH (C-terminal to LisH) E3 ubiquitin ligase complex remains underexplored as a degradation effector in targeted protein degradation strategies relative to CRBN and VHL systems [7]. 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine represents one of the few structurally characterized small-molecule binders of the GID4 substrate receptor subunit, enabling functional studies of CTLH-mediated ubiquitination and substrate degradation. Researchers can employ this compound as a competitive probe to interrogate GID4-dependent cellular processes, including Pro/N-degron recognition and CTLH complex assembly dynamics, leveraging the validated binding mode from the 7U3G co-crystal structure to interpret functional outcomes [8].

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